![molecular formula C13H10Cl2N4S2 B11562168 2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B11562168.png)

2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

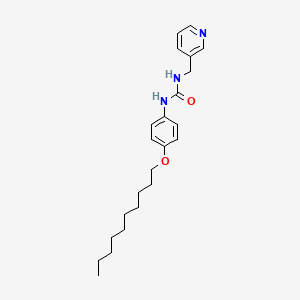

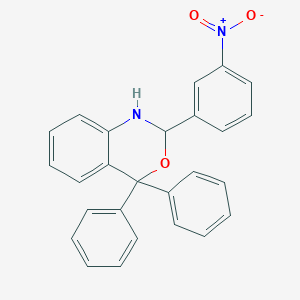

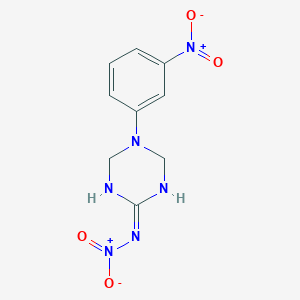

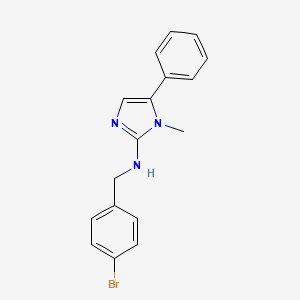

Le 5-Cyano-2-amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(méthylsulfanyl)pyrimidine est un composé hétérocyclique qui présente un potentiel significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrimidinique substitué par des groupes amino, dichlorobenzylsulfanyl et méthylsulfanyl, ainsi qu'un groupe carbonitrile. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques distinctes.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-Cyano-2-amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(méthylsulfanyl)pyrimidine implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la condensation du chlorure de 3,4-dichlorobenzyl avec la thiourée pour former la 3,4-dichlorobenzylthiourée. Cet intermédiaire est ensuite mis à réagir avec le 2-chloro-4,6-diméthylpyrimidine-5-carbonitrile en milieu basique pour donner le composé souhaité. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que l'éthanol ou le diméthylformamide, et de bases telles que l'hydroxyde de sodium ou le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la recristallisation et la chromatographie, est courante dans les milieux industriels.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Cyano-2-amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(méthylsulfanyl)pyrimidine subit diverses réactions chimiques, notamment:

Oxydation: Le groupe méthylsulfanyl peut être oxydé en sulfoxyde ou en sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.

Réduction: Le groupe nitro, s'il est présent, peut être réduit en groupe amino à l'aide d'agents réducteurs tels que le chlorure d'étain(II) ou la poudre de fer.

Substitution: Le groupe amino peut participer à des réactions de substitution nucléophile, où il est remplacé par d'autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène, acide m-chloroperbenzoïque.

Réduction: Chlorure d'étain(II), poudre de fer.

Substitution: Divers nucléophiles, selon la substitution souhaitée.

Principaux produits formés

Oxydation: Sulfoxydes, sulfones.

Réduction: Dérivés aminés.

Substitution: Dérivés pyrimidiniques substitués.

Applications de la recherche scientifique

Le 5-Cyano-2-amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(méthylsulfanyl)pyrimidine a plusieurs applications dans la recherche scientifique:

Chimie: Utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie: Étudié pour son potentiel en tant qu'inhibiteur enzymatique, en particulier dans le contexte de la recherche sur le cancer.

Médecine: Exploré pour ses propriétés anticancéreuses, en particulier en tant qu'inhibiteur de la tyrosine kinase ciblant les mutations du récepteur du facteur de croissance épidermique (EGFR).

Industrie: Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.

Mécanisme d'action

Le composé exerce ses effets principalement par l'inhibition d'enzymes spécifiques. Par exemple, en tant qu'inhibiteur de la tyrosine kinase, il se lie au site de liaison à l'ATP du récepteur du facteur de croissance épidermique (EGFR), empêchant la phosphorylation des résidus tyrosine. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires, ce qui en fait un agent anticancéreux potentiel.

Applications De Recherche Scientifique

2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

Medicine: Explored for its anticancer properties, especially as a tyrosine kinase inhibitor targeting epidermal growth factor receptor (EGFR) mutations.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing the phosphorylation of tyrosine residues. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Amino-4-(benzylsulfanyl)-6-(méthylsulfanyl)pyrimidine-5-carbonitrile

- 2-Amino-4-[(3,4-dichlorophényl)sulfanyl]-6-(méthylsulfanyl)pyrimidine-5-carbonitrile

- 2-Amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(éthylsulfanyl)pyrimidine-5-carbonitrile

Unicité

Le 5-Cyano-2-amino-4-[(3,4-dichlorobenzyl)sulfanyl]-6-(méthylsulfanyl)pyrimidine est unique en raison de la présence de groupes dichlorobenzyl et méthylsulfanyl, qui confèrent une réactivité chimique et une activité biologique distinctes. La combinaison de ces groupes fonctionnels améliore son potentiel en tant qu'intermédiaire polyvalent en synthèse organique et en tant que molécule biologiquement active puissante en chimie médicinale.

Propriétés

Formule moléculaire |

C13H10Cl2N4S2 |

|---|---|

Poids moléculaire |

357.3 g/mol |

Nom IUPAC |

2-amino-4-[(3,4-dichlorophenyl)methylsulfanyl]-6-methylsulfanylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C13H10Cl2N4S2/c1-20-11-8(5-16)12(19-13(17)18-11)21-6-7-2-3-9(14)10(15)4-7/h2-4H,6H2,1H3,(H2,17,18,19) |

Clé InChI |

NCTNTFRNPSWWAU-UHFFFAOYSA-N |

SMILES canonique |

CSC1=C(C(=NC(=N1)N)SCC2=CC(=C(C=C2)Cl)Cl)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B11562096.png)

![N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline](/img/structure/B11562118.png)

![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)

![2-Amino-7-methyl-5-oxo-4-thiophen-3-yl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11562125.png)

![N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11562126.png)

![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11562127.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11562134.png)

![N-(3-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11562140.png)

![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)

![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562164.png)